Nymphaeol A
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Overview
Description
Nymphaeol A is a prenylated flavonoid isolated from propolis collected in Okinawa, Japan. It is known for its various biological activities, including antioxidant, antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer properties . This compound has shown significant potential in scientific research, particularly in the fields of medicine and biology.
Preparation Methods
Nymphaeol A can be isolated from propolis collected in Okinawa. The structure of this compound was determined using spectral methods, including mass spectrometry and 2D NMR . The compound is typically extracted using ethanol, and the ethanol extracts of Okinawan propolis show significant biological activities .
Chemical Reactions Analysis
Nymphaeol A undergoes various chemical reactions, including oxidation and reduction. It is a tetrahydroxyflavanone substituted by hydroxy groups at positions 5, 7, 3’, and 4’, and a geranyl group at position 6 . The compound exhibits radical scavenging activity, making it a potent antioxidant . Common reagents used in these reactions include oxidizing and reducing agents, and the major products formed are typically oxidized or reduced derivatives of this compound.
Scientific Research Applications
Nymphaeol A has been extensively studied for its scientific research applications. It has shown significant anti-inflammatory, anti-diabetic, and anti-Alzheimer’s effects . The compound inhibits albumin denaturation, nitrite accumulation, and cyclooxygenase-2 activity, making it a potential therapeutic agent for inflammatory diseases . Additionally, this compound has been shown to promote insulin secretion and glucose absorption, offering potential therapy for diabetes. Its anticancer properties are also noteworthy, as it suppresses angiogenesis and induces caspase-dependent apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of Nymphaeol A involves the inactivation of survival signals and the induction of apoptosis. It significantly inactivates mitogen-activated protein kinase/ERK kinase 1/2 (MEK1/2) and extracellular signal-regulated kinase 1/2 (ERK1/2), which are involved in new vessel formation in human umbilical vein endothelial cells . Additionally, this compound induces caspase-dependent apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Nymphaeol A is part of a group of prenylated flavonoids, including Nymphaeol B, Nymphaeol C, and Isonymphaeol B . These compounds share similar structures and biological activities but differ in their specific substitutions and functional groups. For example, Nymphaeol B is 2’-geranyl eriodictyol, while Nymphaeol C is 6-dimethylallyl-2’-geranyl eriodictyol . These structural differences contribute to variations in their biological activities and potential therapeutic applications.
This compound stands out due to its potent antioxidant and anticancer properties, making it a unique and valuable compound in scientific research.
Properties
Molecular Formula |
C25H28O6 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-17-19(27)12-23-24(25(17)30)21(29)13-22(31-23)16-8-10-18(26)20(28)11-16/h5,7-8,10-12,22,26-28,30H,4,6,9,13H2,1-3H3/b15-7+/t22-/m0/s1 |
InChI Key |
XCYSQFHYFNWYFP-CEMXSPGASA-N |
SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=C(C=C3)O)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=C(C=C3)O)O)O)C)C |
Synonyms |
nymphaeol A propolin C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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